
Danshenol B
Descripción general
Descripción
Danshenol B is a polyphenolic compound found in the root of Salvia miltiorrhiza, a medicinal plant native to China and Japan. It is a member of the diterpenoid family, and is also known as lithospermic acid B, lithospermic acid B-methyl ester, and lithospermic acid B-glucoside. This compound has been the subject of numerous studies due to its potential therapeutic effects on a variety of conditions, including cardiovascular disease, cancer, and inflammation.
Aplicaciones Científicas De Investigación
Salud cardiovascular
Los compuestos en Danshen, como la tanshinona IIA, han mostrado potencial en el tratamiento de las afecciones cardiovasculares. Han demostrado funciones anti-ateroesclerosis arterial, antitrombosis, dilatación de los vasos sanguíneos y preservación del miocardio .
Tratamiento del cáncer
La tanshinona IIA, un compuesto en Danshen, ha mostrado efectos citotóxicos en las líneas celulares cancerosas humanas HeLa, HepG2 y OVCAR-3 . Esto sugiere posibles aplicaciones en el tratamiento del cáncer.
Neuroprotección
Danshen se ha utilizado en la medicina tradicional por sus efectos neuroprotectores. Si bien los estudios específicos sobre Danshenol B son limitados, otros componentes de Danshen han mostrado promesas en esta área .
Actividad antiinflamatoria
Danshen se ha utilizado en la medicina tradicional por sus propiedades antiinflamatorias. Si bien los estudios específicos sobre this compound son limitados, otros componentes de Danshen han mostrado promesas en esta área .
Salud del hígado
Danshen se ha utilizado en la medicina tradicional para promover la salud del hígado. Si bien los estudios específicos sobre this compound son limitados, otros componentes de Danshen han mostrado promesas en esta área .
Mecanismo De Acción
Target of Action
Danshenol B, a diterpenoid, has been identified to have strong aldose reductase (AR) inhibitory activity . Aldose reductase is an enzyme involved in the polyol pathway, and its overactivity is associated with complications in diabetes, such as cataracts, retinopathy, neuropathy, and nephropathy .
Mode of Action
This compound interacts with aldose reductase, inhibiting its activity. This interaction can help manage the metabolic abnormalities associated with diabetes, thereby potentially mitigating the progression of diabetic complications .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyol pathway. By inhibiting aldose reductase, this compound can reduce the accumulation of sorbitol, a sugar alcohol that can cause osmotic stress and oxidative damage when present in high concentrations. This action can help prevent the cellular damage associated with diabetic complications .
Result of Action
The inhibition of aldose reductase by this compound can lead to a decrease in sorbitol accumulation, reducing osmotic stress and oxidative damage in cells. This action can potentially mitigate the cellular and molecular damage associated with diabetic complications, such as cataracts, retinopathy, neuropathy, and nephropathy .
Safety and Hazards
Danshenol B is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water . In case of eye contact, flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water provided person is conscious .
Análisis Bioquímico
Biochemical Properties
Danshenol B plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This compound exhibits a strong inhibitory effect on aldose reductase, with an inhibitory concentration (IC50) of 0.042 µM . This inhibition helps in reducing the formation of sorbitol, which is implicated in diabetic complications.
Additionally, this compound interacts with proteins involved in oxidative stress responses. It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing the levels of reactive oxygen species (ROS) in cells . This interaction helps in protecting cells from oxidative damage and maintaining cellular homeostasis.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been shown to prevent cerebral ischemia by improving glucose transport and increasing adenosine triphosphate (ATP) content . This compound also increases mitochondrial membrane potential, inhibits the release of cytochrome C, and reduces cellular calcium levels and ROS production . These effects contribute to the protection of neuronal cells from ischemic damage and apoptosis.
In hepatocytes, this compound has been found to enhance the expression of genes involved in detoxification processes, such as glutathione S-transferase and cytochrome P450 enzymes . This upregulation aids in the metabolism and elimination of toxic substances, thereby protecting liver cells from damage.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of aldose reductase, as mentioned earlier. This inhibition prevents the accumulation of sorbitol and reduces oxidative stress in cells .
This compound also binds to and activates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and detoxification genes . Activation of Nrf2 leads to the upregulation of genes encoding antioxidant enzymes, such as superoxide dismutase and catalase, as well as detoxification enzymes like glutathione S-transferase . This activation enhances the cellular defense mechanisms against oxidative stress and toxic insults.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models.
In in vitro studies, prolonged exposure to this compound has been found to maintain its protective effects on neuronal cells, preventing ischemic damage and apoptosis over several days . In in vivo studies, chronic administration of this compound has shown sustained cardioprotective effects, reducing the incidence of myocardial infarction and improving cardiac function over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing oxidative stress, improving glucose metabolism, and protecting against ischemic damage . At high doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of this compound and its metabolites in the liver and kidneys, leading to cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antioxidant and detoxification properties. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione S-transferase, enhancing their activity and promoting the elimination of reactive oxygen species and toxic substances . Additionally, this compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that are excreted through the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and is also transported by specific transporters, such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization enhances its protective effects on cellular organelles and functions.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its antioxidant effects by reducing mitochondrial ROS production and maintaining mitochondrial membrane potential . Additionally, this compound can be found in the endoplasmic reticulum, where it interacts with proteins involved in detoxification processes . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments.
Propiedades
IUPAC Name |
(1R,10S)-10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-12-11-26-19-15-7-8-16-14(6-5-9-21(16,3)4)18(15)22(25,10-13(2)23)20(24)17(12)19/h7-8,12,25H,5-6,9-11H2,1-4H3/t12-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPKGGMSDHTRS-YTEVENLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172335 | |
| Record name | Danshenol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189308-09-6 | |
| Record name | Danshenol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danshenol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of Danshenol B and what other compounds are typically found alongside it?
A1: this compound has been isolated from the roots of Salvia miltiorhiza Bunge [] and Salvia przewalskii []. In both plants, it is found alongside other abietane-type diterpenoids like dihydrotanshinone I, tanshinone I, tanshinone IIA, and cryptotanshinone.
Q2: What is the significance of finding this compound alongside other abietane diterpenoids?
A3: The co-occurrence of this compound with compounds like tanshinone IIA in Salvia species suggests a potential synergistic relationship in their biological activities []. This means that these compounds may work together to enhance their overall effect. Further research is needed to investigate the potential synergistic effects of this compound and other co-existing compounds, which could lead to a better understanding of their therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



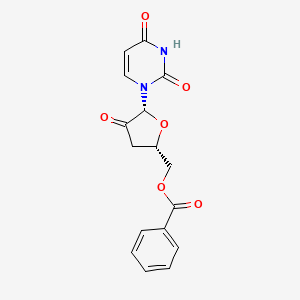
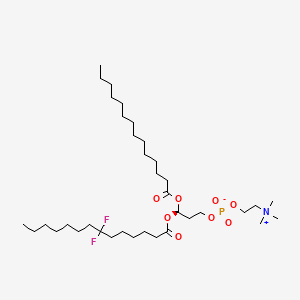

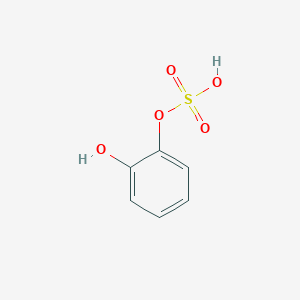
![1-But-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1228115.png)
![5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1228120.png)
![2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1228121.png)

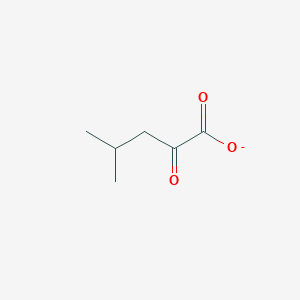
![N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1228127.png)
![5-Nitro-2-thiophenecarboxylic acid [1-[(3,5-dichloro-2-pyridinyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1228129.png)
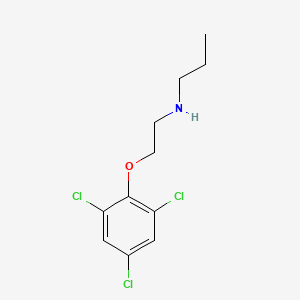
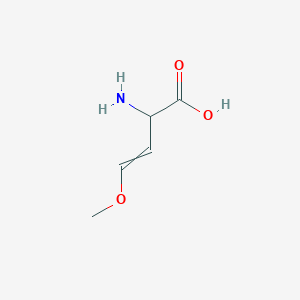
![19-(Furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1228135.png)